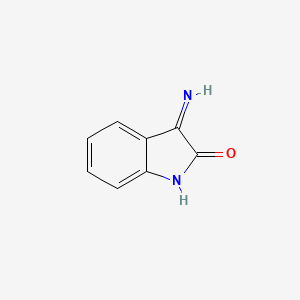

3-Aminoindol-2-one

Description

Structure

3D Structure

Properties

CAS No. |

612-53-3 |

|---|---|

Molecular Formula |

C8H6N2O |

Molecular Weight |

146.15 g/mol |

IUPAC Name |

3-imino-1H-indol-2-one |

InChI |

InChI=1S/C8H6N2O/c9-7-5-3-1-2-4-6(5)10-8(7)11/h1-4H,(H2,9,10,11) |

InChI Key |

DPUCWQUWEJBKPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C(=N)C(=O)N2 |

Canonical SMILES |

C1=CC=C2C(=C1)C(=N)C(=O)N2 |

Other CAS No. |

612-53-3 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Aminoindol-2-one (3-Aminooxindole)

Topic: 3-Aminoindol-2-one Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Core Scaffold Analysis for Medicinal Chemistry & Drug Design

Executive Summary

3-Aminoindol-2-one (also known as 3-aminooxindole) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical pharmacophore in the development of kinase inhibitors, GPCR ligands, and peptidomimetics. Despite its structural simplicity, the molecule presents significant handling challenges due to the high reactivity of the C3-amine and its propensity for oxidative dimerization.

This guide provides a comprehensive technical analysis of the 3-aminoindol-2-one scaffold, detailing its physicochemical properties, validated synthesis protocols, stability management, and application in modern drug discovery.

Chemical Structure & Physicochemical Properties[1][2][3]

Structural Analysis

The 3-aminoindol-2-one core consists of a benzene ring fused to a five-membered nitrogen-containing lactam ring. The C3 position is a chiral center, rendering the molecule capable of existing as enantiomers (

-

Tautomerism: The molecule exhibits lactam-lactim tautomerism. The lactam (keto) form is thermodynamically favored in the solid state and in most solvents.

-

Amphoteric Nature: It possesses both a basic primary amine at C3 and a weakly acidic amide proton at N1.

Physicochemical Data Table[1][4]

| Property | Value / Description | Note |

| IUPAC Name | 3-amino-1,3-dihydro-2H-indol-2-one | |

| CAS Number | 3484-49-9 (Free base) / 117756-22-6 (HCl salt) | HCl salt is the standard commercial form. |

| Molecular Formula | ||

| Molecular Weight | 148.16 g/mol (Free base) | 184.62 g/mol (HCl salt) |

| Solubility | Water (High for HCl salt), Methanol, DMSO | Free base is sparingly soluble in water. |

| pKa (Estimated) | ~7.5 (C3-Amine), ~13.5 (N1-Amide) | C3 amine is less basic than alkyl amines due to the adjacent carbonyl. |

| Appearance | White to beige crystalline solid (HCl salt) | Darkens upon oxidation (free base). |

Stability & Handling (Critical)

The Free Base Instability: The free base of 3-aminoindol-2-one is inherently unstable. Upon exposure to air or light, it undergoes oxidative dimerization to form complex colored products (often red or brown). This process is radical-mediated and accelerated by basic conditions.

-

Storage: Must be stored as the Hydrochloride (HCl) salt .

-

Atmosphere: Handle under inert atmosphere (Argon/Nitrogen) when generating the free base in situ.

-

Temperature: Store at -20°C for long-term stability.

Visualization: Structural Dynamics & Reactivity

The following diagram illustrates the tautomeric equilibrium and the primary degradation pathway (dimerization) that researchers must mitigate.

Caption: Tautomeric equilibrium facilitating racemization and the oxidative pathway leading to dimerization.

Synthesis Protocols

Validated Laboratory Synthesis (Isatin Reduction Route)

The most robust method for synthesizing 3-aminoindol-2-one is the reduction of isatin-3-oxime or isatin-3-hydrazone. Direct reductive amination is also possible but often lower yielding due to side reactions.

Protocol: Synthesis of 3-Aminoindol-2-one Hydrochloride

Step 1: Formation of Isatin-3-oxime

-

Reagents: Isatin (10 mmol), Hydroxylammonium chloride (12 mmol), Sodium Acetate (15 mmol).

-

Solvent: Ethanol/Water (1:1, 50 mL).

-

Procedure:

-

Dissolve isatin in the solvent mixture and heat to reflux.

-

Add hydroxylammonium chloride and sodium acetate.

-

Reflux for 1-2 hours (monitor by TLC). Yellow precipitate forms.

-

Cool to room temperature, filter the solid, wash with cold water, and dry.

-

Yield: Typically >90%.[1]

-

Step 2: Reduction to 3-Aminoindol-2-one HCl

-

Reagents: Isatin-3-oxime (from Step 1), 10% Pd/C (10 wt%), Concentrated HCl (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Suspend isatin-3-oxime in ethanol in a hydrogenation vessel.

-

Add concentrated HCl (crucial to trap the amine as it forms, preventing dimerization).

-

Add Pd/C catalyst carefully under nitrogen.

-

Hydrogenate at 40-50 psi

for 4-6 hours at room temperature. -

Workup: Filter the catalyst through Celite under an inert atmosphere (Argon).

-

Concentrate the filtrate to ~20% volume.

-

Add diethyl ether to precipitate the hydrochloride salt.

-

Filter the white/off-white solid and dry under vacuum.

-

Storage: Store immediately at -20°C.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis from Isatin via Oxime intermediate to the stable Hydrochloride salt.

Reactivity & Derivatization in Drug Design

The "Amphoteric" C3 Position

The C3 position is the focal point of reactivity.

-

Nucleophilic Attack: The C3-amine can react with electrophiles (acid chlorides, isocyanates, aldehydes) to form amides, ureas, and imines. This is the primary method for generating library diversity.

-

Schiff Base Formation: Condensation with aldehydes yields Schiff bases, which are often stable and bioactive.

-

Spirocyclization: The C3 position is widely used to construct spiro-oxindole frameworks (e.g., via multicomponent reactions) which are prominent in anti-cancer research (MDM2 inhibitors).

Kinase Inhibition (Src/Tyrosine Kinases)

3-Aminooxindole derivatives act as ATP-competitive inhibitors. The lactam moiety functions as a hydrogen bond donor/acceptor pair (H-bond donor at NH, acceptor at C=O) that mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites.

Key Interaction Points:

-

N1-H: H-bond donor to the kinase hinge region (e.g., Glu residue).

-

C2=O: H-bond acceptor from the kinase hinge region (e.g., Met/Leu backbone NH).

-

C3-Substituents: Direct the molecule into the hydrophobic pocket or solvent-exposed regions to tune selectivity.

References

-

Synthesis & Reactivity

- Title: "Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction."

- Source: N

-

URL:[Link]

-

Stability & Properties

-

Title: "3-Aminoindole Hydrochloride: A Technical Guide to Solubility and Stability."[2]

- Source: BenchChem Applic

-

-

Medicinal Chemistry Applications

- Title: "Recent advances in the catalytic synthesis of 3-aminooxindoles: an upd

- Source: Organic & Biomolecular Chemistry (RSC).

-

URL:[Link]

-

Isatin Derivatization

- Title: "Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds."

- Source: DergiPark / JOTCSA.

-

URL:[Link]

Sources

Technical Guide: Isatin vs. 3-Aminooxindole Derivatives

From Planar Scaffolds to Chiral 3D Architectures in Drug Discovery

Executive Summary

This technical guide analyzes the structural, synthetic, and pharmacological divergence between Isatin (1H-indole-2,3-dione) and its evolved derivative, 3-Aminooxindole . While isatin serves as a planar, privileged scaffold for kinase inhibition (e.g., Sunitinib), the introduction of an amine at the C3 position—specifically when creating a quaternary stereocenter—transforms the molecule into a three-dimensional "spiro" architecture. This structural shift is critical for targeting Protein-Protein Interactions (PPIs), such as the p53-MDM2 axis, where stereochemical complexity is required to mimic peptide helices.

Part 1: Structural & Synthetic Divergence[1]

The core distinction lies in the hybridization and geometry of the C3 carbon. Isatin is planar (

The Chemical Evolution

Isatin is highly reactive at the C3 carbonyl due to the electron-withdrawing effect of the amide moiety. The conversion to 3-aminooxindole typically proceeds via an imine (ketimine) intermediate, followed by asymmetric nucleophilic addition.

Figure 1: Synthetic evolution from the planar isatin scaffold to the 3D spiro-oxindole architecture.

Comparative Properties Table

| Feature | Isatin Derivatives | 3-Aminooxindole Derivatives |

| C3 Hybridization | ||

| Key Reactivity | Electrophilic attack at C3 carbonyl | Nucleophilic/Electrophilic at C3 (depending on substitution) |

| Stereochemistry | Achiral (unless N-substituted) | Chiral (Critical for bioactivity) |

| Primary Target Class | Kinases (ATP Pocket), Ion Channels | Protein-Protein Interactions (MDM2, Bcl-2) |

| Solubility (LogP) | Generally Lower (Planar stacking) | Tunable (3D structure disrupts stacking) |

| Metabolic Stability | High (Oxidatively stable core) | Moderate (Amine liable to metabolism if unprotected) |

Part 2: Pharmacophore Mapping & SAR

Isatin: The Kinase Inhibitor (ATP Mimetic)

Isatin derivatives often function as ATP-competitive inhibitors. Their planar structure allows them to slide into the narrow ATP-binding cleft of receptor tyrosine kinases (RTKs).

-

Case Study: Sunitinib (Pfizer). The oxindole core forms hydrogen bonds with the hinge region of VEGFR2/PDGFR.

-

Mechanism: Planarity is a feature, not a bug. It maximizes

stacking interactions within the binding pocket.

3-Aminooxindole: The PPI Disruptor (Helix Mimetic)

When the C3 position is functionalized with an amine and a bulky group (often forming a spiro-ring), the molecule adopts a "propeller-like" 3D shape.

-

Case Study: MDM2 Inhibitors (e.g., MI-888).

-

Mechanism: The p53 tumor suppressor binds to MDM2 via an

-helix. The 3-aminooxindole core mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26). The rigid C3 stereocenter projects these hydrophobic groups into the deep clefts of MDM2, blocking the interaction.

Part 3: Experimental Protocols

Protocol A: Asymmetric Synthesis of 3-Aminooxindoles

Objective: Synthesize a chiral 3-aminooxindole via organocatalytic Mannich reaction. This protocol avoids metal toxicity, crucial for early-stage drug discovery.

Reagents:

-

Isatin-derived N-Boc ketimine (1.0 eq)

-

1,3-Dicarbonyl compound (Nucleophile, 1.2 eq)

-

Chiral Squaramide Catalyst (5 mol%)

-

Dichloromethane (DCM)

Step-by-Step Methodology:

-

Preparation: In a flame-dried vial, dissolve the N-Boc ketimine (0.2 mmol) in anhydrous DCM (2.0 mL).

-

Catalyst Addition: Add the Chiral Squaramide Catalyst (0.01 mmol) at 0°C. Stir for 10 minutes to establish the hydrogen-bonding network (activation of the imine).

-

Nucleophilic Attack: Add the 1,3-dicarbonyl compound dropwise.

-

Incubation: Stir at 0°C for 24 hours. Critical: Monitor by TLC (Hexane/EtOAc 3:1). Look for the disappearance of the bright yellow ketimine spot.

-

Quenching: Quench with saturated

solution. Extract with DCM (3x). -

Purification: Flash column chromatography on silica gel.

-

Validation:

-

NMR: Verify the disappearance of the imine signal.

-

HPLC: Use a Chiralcel OD-H column to determine Enantiomeric Excess (ee). Target >90% ee.

-

Self-Validating Check: If the reaction remains yellow (unreacted ketimine) after 24h, the catalyst may be deactivated by moisture. Ensure DCM is distilled over

Part 4: Therapeutic Applications & Pathway Logic

The choice between an isatin or 3-aminooxindole scaffold dictates the signaling pathway intervention.

Figure 2: Mechanistic divergence. Isatins target enzymatic pockets (Kinases), while 3-aminooxindoles target protein surfaces (MDM2).

Oncology: The p53 Restoration

In p53-wildtype tumors, MDM2 is often overexpressed, suppressing p53. 3-aminooxindoles (specifically spiro-oxindoles) are the leading class of small molecules to disrupt this.

-

Key Requirement: The C3 stereocenter must be rigid. If the molecule can rotate freely (like a simple isatin), the entropic penalty of binding to MDM2 is too high. The spiro-ring "pre-organizes" the inhibitor into the bioactive conformation.

Neurology: Ion Channel Modulation

Isatin itself is an endogenous MAO-B inhibitor and binds to natriuretic peptide receptors. However, 3-aminooxindoles are emerging as potent Maxi-K (BK) channel openers , useful in stroke neuroprotection. The amine group provides a handle for hydrogen bonding within the channel pore, which the parent isatin lacks.

Part 5: Stability and ADME Profiling

When selecting a scaffold for lead optimization, consider these physicochemical constraints:

-

Chemical Stability:

-

Solubility:

-

Isatins are often poorly soluble due to strong crystal lattice energy (

-stacking). -

3-Aminooxindoles have higher

character (Fraction

-

References

-

Zhou, F., et al. (2011). "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Angewandte Chemie International Edition. Link

-

Ding, K., et al. (2013). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry. Link

-

FDA Drug Database. (2006). "Sunitinib Malate (Sutent) Pharmacology Review." U.S. Food and Drug Administration. Link

-

Kaur, J., et al. (2015).[1] "Stereoselective synthesis of 3-amino-2-oxindoles from isatin imines: new scaffolds for bioactivity evaluation."[1] RSC Advances. Link

-

Santos, M.M.M. (2014). "Recent advances in the synthesis of biologically active spirooxindoles." Tetrahedron. Link

Sources

The 3-Aminooxindole Scaffold: A Privileged Pharmacophore in Modern Kinase Inhibitor Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 3-aminooxindole core has emerged as a versatile and highly valuable scaffold in the design of potent and selective kinase inhibitors. This guide provides a comprehensive technical overview of the 3-aminooxindole pharmacophore, delving into its fundamental role in kinase inhibition, the key principles of its mechanism of action, and its successful application in the development of targeted therapeutics. We will explore the intricate structure-activity relationships (SAR), diverse synthetic strategies for library generation, and detailed experimental protocols for the robust evaluation of these inhibitors. This document serves as an essential resource for researchers and drug development professionals seeking to leverage the power of the 3-aminooxindole scaffold in their kinase-targeted drug discovery programs.

Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of a vast array of cellular processes, represent one of the most important classes of drug targets in modern medicine.[1] The pursuit of selective and potent kinase inhibitors has driven innovation in medicinal chemistry, leading to the identification of "privileged scaffolds" – molecular frameworks that exhibit a propensity for binding to the ATP-binding site of multiple kinases. The oxindole scaffold is a prominent member of this class, with several approved multi-kinase inhibitors, such as Sunitinib and Nintedanib, featuring this core structure.[2][3]

Within the broader family of oxindole-based inhibitors, the 3-substituted-3-aminooxindole moiety has garnered significant attention as a versatile and synthetically accessible pharmacophore.[4] This guide will provide a detailed exploration of the 3-aminooxindole core, elucidating the chemical and structural features that underpin its efficacy as a kinase inhibitor.

The 3-Aminooxindole Pharmacophore: Mechanism of Action and Key Interactions

The inhibitory activity of the 3-aminooxindole scaffold is primarily derived from its ability to mimic the adenine region of ATP, thereby competing for binding within the kinase active site. The core structure typically engages in a conserved pattern of hydrogen bonding interactions with the kinase hinge region, a critical element for ATP binding.

While co-crystal structures of 3-aminooxindole inhibitors specifically bound to kinases are not abundantly available in the public domain, molecular docking studies and SAR data from related scaffolds provide valuable insights into the likely binding modes.[2] The oxindole lactam carbonyl and the N-H group are well-positioned to form hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues. The 3-amino substituent offers a crucial vector for introducing diversity and modulating potency and selectivity. This amino group can be functionalized to interact with specific residues in the solvent-exposed region or the hydrophobic pocket adjacent to the ATP-binding site.[5]

Caption: Generalized binding mode of a 3-aminooxindole inhibitor in a kinase active site.

Crafting the Inhibitor: Synthetic Strategies for 3-Aminooxindole Derivatives

The synthetic tractability of the 3-aminooxindole scaffold is a key advantage for its application in drug discovery, allowing for the facile generation of diverse compound libraries for SAR studies.[4][6][7] A variety of synthetic methodologies have been developed for the construction of this core.[4]

General Synthetic Approaches

Several robust methods exist for the synthesis of the 3-aminooxindole core. One common approach involves the reaction of isatins with various nucleophiles. Another versatile method is the catalytic synthesis from readily available starting materials, which has seen significant recent advancements.[4]

A representative synthetic scheme for the preparation of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives, as reported in the development of Src kinase inhibitors, is outlined below.[8]

Protocol: Synthesis of 5-amino-oxindole [8]

-

A suspension of 5-nitro-oxindole and 10% palladium on carbon in methanol is prepared.

-

The mixture is hydrogenated for 3 hours under 45 psi of hydrogen gas.

-

The reaction mixture is then filtered through celite, and the celite cake is washed with methanol.

-

The filtrate is concentrated under reduced pressure to yield the pure 5-amino-oxindole product.

Protocol: Synthesis of N-(2-oxoindolin-5-yl)acetamide [8]

-

To a solution of 5-amino-oxindole in tetrahydrofuran (THF), acetic anhydride is added.

-

The reaction mixture is stirred for 2 hours.

-

The resulting precipitate is filtered and dried to afford N-(2-oxoindolin-5-yl)acetamide.

These core structures can then be further functionalized to generate a library of diverse 3-aminooxindole derivatives for screening.

Caption: General workflow for the synthesis of a 3-aminooxindole inhibitor library.

Structure-Activity Relationship (SAR) Studies: Decoding the Path to Potency and Selectivity

Systematic modification of the 3-aminooxindole scaffold is crucial for optimizing inhibitor potency and achieving selectivity against the desired kinase target. The following sections highlight key SAR insights gleaned from studies on various kinase families.

Cyclin-Dependent Kinases (CDKs)

The 3-aminopyrazole scaffold, a close analogue of the 3-aminooxindole, has been extensively studied as a CDK inhibitor. These studies reveal that small modifications to the substituent on the amino group can significantly impact selectivity across the CDK family.[5] For instance, the introduction of ester functionalities can dramatically reduce off-target activity while maintaining high potency against specific CDKs.[5] These findings suggest that similar modifications to the 3-aminooxindole core could yield highly selective CDK inhibitors.

Src Family Kinases

Studies on 3-substituted benzylidene-2-oxoindolin-5-yl acetamide derivatives as Src kinase inhibitors have demonstrated the importance of the substituent at the 3-position for inhibitory activity.[8] While some derivatives showed only modest activity, molecular docking studies suggested that achieving a hydrogen bond interaction with key residues, such as Leu273, is critical for potent inhibition.[8] This highlights the necessity of careful substituent selection to optimize interactions within the Src active site.

| Compound/Modification | Target Kinase | IC50 (nM) | Key SAR Insights | Reference |

| 3-aminopyrazole derivative | CDK family | Varies | Small modifications on the amino group significantly affect selectivity. | [5] |

| 3-substituted benzylidene-2-oxoindolin-5-yl acetamide | Src | >1000 | Substituents that can form H-bonds with key residues are crucial for activity. | [8] |

| Sunitinib (oxindole core) | VEGFR, PDGFR, c-Kit | 2-80 | The oxindole core acts as a versatile scaffold for multi-kinase inhibition. | [3] |

| Nintedanib (oxindole core) | VEGFR, FGFR, PDGFR | 13-69 | Demonstrates the broad applicability of the oxindole scaffold. | [3] |

Table 1: Representative SAR Data for Oxindole-Based Kinase Inhibitors

Experimental Evaluation: A Guide to Robust Bioassay Protocols

Rigorous and reproducible bioassays are the cornerstone of any successful kinase inhibitor development program. This section provides an overview of essential in vitro and cell-based assays for characterizing the activity of 3-aminooxindole derivatives.

In Vitro Kinase Inhibition Assays

In vitro assays are essential for determining the direct inhibitory effect of a compound on a purified kinase. A variety of assay formats are available, with luminescence-based assays such as ADP-Glo™ being particularly well-suited for high-throughput screening.

Protocol: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a universal method that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[9]

-

Kinase Reaction: The 3-aminooxindole inhibitor, the target kinase, its substrate, and ATP are incubated in a suitable buffer.

-

ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the generated ADP back to ATP.

-

Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, and the luminescent signal is measured with a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

Caption: Workflow of the ADP-Glo™ kinase inhibition assay.

Cell-Based Assays

Cell-based assays are critical for evaluating the efficacy of inhibitors in a more physiologically relevant context. These assays can assess a compound's ability to inhibit a target kinase within a cell, as well as its effects on downstream signaling pathways and cellular phenotypes such as proliferation and apoptosis.

Protocol: Cellular Phosphorylation Assay

This assay measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase.

-

Cell Treatment: Culture appropriate cells and treat them with varying concentrations of the 3-aminooxindole inhibitor.

-

Cell Lysis: After a defined incubation period, lyse the cells to release their protein content.

-

Western Blotting or ELISA: Use a phospho-specific antibody to detect the phosphorylation status of the target substrate via Western blotting or an enzyme-linked immunosorbent assay (ELISA). A decrease in the phosphorylated substrate indicates successful inhibition of the target kinase.[8][10]

The Path Forward: Preclinical and Clinical Landscape

While the broader oxindole scaffold is well-represented in clinically approved drugs, the development of specific 3-aminooxindole-based kinase inhibitors is an active area of research.[1][2] Many compounds are in preclinical development, with a focus on optimizing their pharmacokinetic and pharmacodynamic properties.[2] The versatility of the scaffold suggests that 3-aminooxindole derivatives will continue to be a rich source of novel kinase inhibitors for a wide range of therapeutic indications.

Conclusion

The 3-aminooxindole scaffold has firmly established itself as a privileged pharmacophore in the field of kinase inhibitor design. Its synthetic accessibility, coupled with its ability to engage in key interactions within the kinase active site, makes it an attractive starting point for the development of novel therapeutics. Through a deep understanding of its mechanism of action, systematic exploration of structure-activity relationships, and the application of robust bioassay methodologies, researchers can continue to unlock the full potential of this remarkable molecular framework. This guide provides the foundational knowledge and practical insights necessary to empower scientists and drug developers in their quest to design the next generation of targeted kinase inhibitors.

References

-

Kaur, J., Kaur, B. P., & Chimni, S. S. (2020). Recent advances in the catalytic synthesis of 3-aminooxindoles: an update. Organic & Biomolecular Chemistry, 18(25), 4692–4708. [Link]

-

Kaur, J., Kaur, B. P., & Chimni, S. S. (2020). Recent advances in the catalytic synthesis of 3-aminooxindoles: An update. ResearchGate. [Link]

- BenchChem. (2025).

-

ResearchGate. (n.d.). Synthesis of 3-aminated oxindoles. ResearchGate. [Link]

-

Scholz, A., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 26(11), 3248. [Link]

-

Lategahn, J., et al. (2020). Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors. European Journal of Medicinal Chemistry, 187, 111953. [Link]

-

In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies. (2021). Research Square. [Link]

- Kilic-Kurt, Z., Bakar, F., & Ölgen, S. (2015). N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(5), 1052.

-

Ismail, M. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. Journal of Ovarian Research, 16(1), 1-23. [Link]

-

Kumar, A., et al. (2023). Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Journal of Controlled Release, 355, 843-861. [Link]

-

Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2023). RSC Medicinal Chemistry. [Link]

-

Ismail, M. A., et al. (2023). Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. ResearchGate. [Link]

-

Isobe, Y., et al. (2007). Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry, 15(2), 947-961. [Link]

Sources

- 1. Utilization of kinase inhibitors as novel therapeutic drug targets: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 3. Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the catalytic synthesis of 3-aminooxindoles: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(3-Substituted-benzylidene-2-oxoindolin-5-yl) acetamide Derivatives as Src Kinase Inhibitors: Synthesis, Biological Evaluation and Molecular Docking Studies [austinpublishinggroup.com]

- 9. Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Substituted oxindol-3-ylidenes as AMP-activated protein kinase (AMPK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Stability Challenge of Unprotected 3-Aminoindoles: An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 3-aminoindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents. However, the inherent instability of the unprotected 3-aminoindole moiety presents a significant hurdle in the discovery, development, and formulation of novel therapeutics. This technical guide provides a comprehensive analysis of the chemical stability of unprotected 3-aminoindoles, delving into the mechanisms of their degradation, key factors influencing their stability, and robust methodologies for their assessment. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals, offering field-proven insights and actionable protocols to navigate the challenges associated with this valuable chemical entity.

The Dichotomy of Reactivity and Instability: A Core Challenge

The very electronic properties that make the 3-aminoindole scaffold a potent pharmacophore also render it susceptible to degradation. The electron-rich nature of the indole ring, further enhanced by the electron-donating amino group at the C3 position, makes the molecule highly prone to oxidation. This inherent reactivity is a double-edged sword: while it can be beneficial for biological target engagement, it creates significant challenges for chemical synthesis, purification, and long-term storage.

Unprotected 3-aminoindoles are notoriously sensitive to environmental factors, primarily air (oxygen) and light, which can trigger a cascade of degradative reactions.[1][2] This instability necessitates careful handling and often the adoption of stabilization strategies from the earliest stages of drug discovery.

Unraveling the Primary Degradation Pathway: Oxidative Dimerization

The principal degradation route for unprotected 3-aminoindoles is oxidative dimerization.[3] This process involves the coupling of two 3-aminoindole molecules, driven by the loss of electrons and the formation of new carbon-carbon or carbon-nitrogen bonds. While the exact structures of the resulting dimers can vary depending on the specific 3-aminoindole and the reaction conditions, the fundamental mechanism involves the formation of radical cations or related reactive intermediates.

A simplified, plausible mechanism for the aerobic oxidation of 3-aminoindole is depicted below. The process is initiated by an electron transfer event, often facilitated by light or trace metal impurities, to form a radical cation. This reactive intermediate can then couple with a neutral 3-aminoindole molecule, leading to the formation of a dimeric species after further oxidation and deprotonation steps.

Figure 1: A conceptual workflow of the oxidative dimerization of 3-aminoindoles.

Key Factors Influencing the Stability of 3-Aminoindoles

A thorough understanding of the factors that modulate the stability of unprotected 3-aminoindoles is paramount for their effective utilization. These factors can be broadly categorized as intrinsic (molecular structure) and extrinsic (environmental conditions).

Intrinsic Factors: The Role of Substituents

The electronic properties of substituents on the indole ring system play a crucial role in the stability of the 3-aminoindole core.

-

Electron-Withdrawing Groups (EWGs): The introduction of electron-withdrawing groups (e.g., halides, nitro groups, esters) on the indole scaffold generally enhances the stability of the 3-aminoindole.[1][2] These groups decrease the electron density of the indole ring, making it less susceptible to oxidation.[4][5]

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., alkyl, alkoxy groups) tend to destabilize the 3-aminoindole moiety by further increasing the electron density of the ring, thereby facilitating oxidation.

| Substituent Type | Effect on Electron Density | Impact on Oxidative Stability |

| Electron-Withdrawing (e.g., -NO₂, -CN, -COOR) | Decreases | Increases |

| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases | Decreases |

Table 1: Influence of Substituent Electronic Effects on the Stability of 3-Aminoindoles.

Extrinsic Factors: Environmental Stressors

The handling and storage conditions of unprotected 3-aminoindoles are critical to prevent their degradation.

-

Oxygen (Air): As the primary driver of oxidative dimerization, exposure to atmospheric oxygen must be minimized.

-

Light: Photons can provide the energy required to initiate the oxidation process, making protection from light, particularly UV radiation, essential.[1]

-

pH: The stability of 3-aminoindoles can also be pH-dependent. While systematic studies are not extensively reported in the literature, extremes of pH can potentially catalyze hydrolysis or other degradation pathways.

-

Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[6]

Strategic Approaches to Enhance Stability

Given the inherent instability of the free base, several strategies are employed to improve the handling, storage, and formulation of 3-aminoindoles.

Salt Formation: A Tried-and-True Method

The most common and effective strategy to stabilize unprotected 3-aminoindoles is to convert them into their corresponding acid addition salts, typically the hydrochloride (HCl) salt.[3] Protonation of the basic amino group decreases the overall electron-donating capacity of the substituent, thereby reducing the susceptibility of the indole ring to oxidation. 3-Aminoindole hydrochloride is generally a more stable, crystalline solid that is easier to handle and store than the free base.[3]

In Situ Generation and Immediate Use

In many synthetic applications, unprotected 3-aminoindoles are generated in situ and used immediately in the subsequent reaction step without isolation.[1] This approach minimizes the exposure of the sensitive molecule to air and light.

Introduction of Protective Groups

While this guide focuses on unprotected 3-aminoindoles, it is worth noting that the introduction of a suitable protecting group on the amino functionality is a common strategy to enhance stability during synthesis and purification.[1][2] The choice of protecting group is critical and must be compatible with the overall synthetic scheme and readily removable under mild conditions.

A Framework for Stability Assessment: Experimental Protocols

A robust and systematic approach to stability testing is crucial for any drug development program involving a 3-aminoindole-containing candidate. Forced degradation studies are an indispensable tool to elucidate degradation pathways and identify potential degradants.[7][8]

Forced Degradation Protocol

This protocol outlines a general framework for conducting forced degradation studies on a 3-aminoindole-based compound, in line with ICH guidelines.[3]

Objective: To identify the degradation products of a 3-aminoindole compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

3-Aminoindole compound (or its hydrochloride salt)

-

HPLC-grade solvents (acetonitrile, methanol, water)

-

Acids (e.g., 0.1 M HCl)

-

Bases (e.g., 0.1 M NaOH)

-

Oxidizing agent (e.g., 3% hydrogen peroxide)

-

Calibrated stability chambers (for thermal and photostability testing)

-

HPLC-UV and/or LC-MS/MS system

Methodology:

-

Solution Preparation: Prepare stock solutions of the 3-aminoindole compound in a suitable solvent system (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions: Expose the solutions to the following stress conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature.

-

Thermal Degradation: Store the stock solution and solid compound at an elevated temperature (e.g., 60 °C) in a stability chamber.

-

Photostability: Expose the stock solution and solid compound to light according to ICH Q1B guidelines.

-

-

Time Points: Collect samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The duration of the study may need to be adjusted based on the lability of the compound.

-

Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC-UV or LC-MS/MS method.[9][10] The method should be capable of separating the parent compound from all significant degradation products.

-

Data Evaluation:

-

Calculate the percentage of degradation for each condition.

-

Identify and characterize the major degradation products using LC-MS/MS and, if possible, by isolating the degradants and performing structural elucidation (e.g., by NMR).

-

Propose degradation pathways based on the identified products.

-

Figure 2: A generalized workflow for forced degradation studies of 3-aminoindoles.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for routine stability testing, allowing for the quantification of the parent compound and its degradation products.[3] For the identification and structural characterization of unknown degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is an indispensable tool.[9][10]

Practical Recommendations for Handling and Storage

Given their sensitivity, unprotected 3-aminoindoles require careful handling and storage to maintain their integrity.

-

Inert Atmosphere: Whenever possible, handle solid unprotected 3-aminoindoles in an inert atmosphere (e.g., in a glove box or under a stream of argon or nitrogen).

-

Solvent Degassing: For solution-phase work, use freshly degassed solvents to minimize dissolved oxygen.

-

Light Protection: Store solid compounds and solutions in amber vials or wrap containers with aluminum foil to protect them from light.

-

Low Temperature Storage: Store unprotected 3-aminoindoles at low temperatures (e.g., -20 °C) to slow down the rate of degradation.

-

Use of Hydrochloride Salts: For routine laboratory use and long-term storage, the use of the hydrochloride salt is strongly recommended.

Conclusion and Future Perspectives

The unprotected 3-aminoindole scaffold, while posing significant stability challenges, remains a highly attractive starting point for the development of novel therapeutics. A thorough understanding of the mechanisms of degradation, particularly oxidative dimerization, is essential for devising effective mitigation strategies. The systematic application of forced degradation studies, coupled with robust analytical methodologies, provides the necessary framework to assess and control the stability of these valuable compounds. As synthetic methodologies continue to evolve, the development of novel, inherently more stable 3-aminoindole analogues will likely become a key focus area, further expanding the utility of this important pharmacophore in drug discovery and development.

References

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. 2023. Available at: [Link]

-

A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. National Institutes of Health. 2023. Available at: [Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3- b]pyridine-2-carboxamide Series. ACS Omega. 2021. Available at: [Link]

-

Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three-Component Coupling Reaction. Advanced Synthesis & Catalysis. 2010. Available at: [Link]

-

Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging. National Institutes of Health. Available at: [Link]

-

3‐Aminoindole Synthesis from 2‐Nitrochalcones and Ammonia or Primary Amines. ResearchGate. Available at: [Link]

-

Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials. RSC Publishing. Available at: [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. National Institutes of Health. 2024. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed. Available at: [Link]

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. Available at: [Link]

-

Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. 2024. Available at: [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. National Institutes of Health. 2025. Available at: [Link]

-

Challenges and Opportunities in Synthetic Medicinal Chemistry. Hilaris Publisher. 2024. Available at: [Link]

-

Forced degradation studies. MedCrave online. 2016. Available at: [Link]

-

Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives. National Institutes of Health. Available at: [Link]

-

University of Northern Colorado Human Participants Internal Review Board Protocol* For Research Involving Human Body Specimens. University of Northern Colorado. Available at: [Link]

-

Novel pH-sensitive catechol dyes synthesised by a three component one-pot reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Determining the oxidation state of elements by X-ray crystallography. National Institutes of Health. Available at: [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. 2023. Available at: [Link]

-

Effect of Substituents on Molecular Reactivity during Lignin Oxidation by Chlorine Dioxide: A Density Functional Theory Study. MDPI. 2023. Available at: [Link]

-

Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. Available at: [Link]

-

Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

-

Guidelines on the Organiza2on of Samples in a Laboratory. Columbia University. 2013. Available at: [https://research.columbia.edu/sites/default/files/content/ReaDI/Docs/Organization of Samples in a Laboratory.pdf]([Link] of Samples in a Laboratory.pdf)

-

Reaction kinetics of thiamine degradation in pH 3 thiamine solutions. ResearchGate. Available at: [Link]

-

Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace. 2020. Available at: [Link]

-

LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions. ResearchGate. 2020. Available at: [Link]

-

Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Beilstein Journal of Organic Chemistry. 2024. Available at: [Link]

-

Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. ResearchGate. 2025. Available at: [Link]

-

Guidelines for collection, processing and storage of human samples by Clinical Researchers. Temple University. Available at: [Link]

-

Use of Factorial Designs to Reduce Stability Studies for Parenteral Drug Products: Determination of Factor Effects via Accelerated Stability Data Analysis. MDPI. Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Available at: [Link]

-

Oxidation of an indole substrate by porphyrin iron(III) superoxide: Relevance to indoleamine and tryptophan 2,3-dioxygenases. National Institutes of Health. Available at: [Link]

-

Three Minute Method for Amino Acid Analysis by UHPLC and high resolution quadrupole orbitrap mass spectrometry. National Institutes of Health. Available at: [Link]

-

Computational exploration of the reaction mechanism of the Cu+-catalysed synthesis of indoles from N-aryl enaminones. Royal Society Publishing. 2016. Available at: [Link]

-

Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. RSC Publishing. 2015. Available at: [Link]

-

3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. ResearchGate. Available at: [Link]

-

How different oxidation states of crystalline myoglobin are influenced by X-rays. ResearchGate. 2025. Available at: [Link]

-

DFT/B3LYP study of the substituent effects on the reaction enthalpies of the antioxidant mechanisms of Indole-3-Carbinol derivatives in the gas-phase and water. ResearchGate. 2025. Available at: [Link]

-

Methods for the Analysis of Underivatized Amino Acids by LC/MS. Agilent. 2017. Available at: [Link]

-

Stability Testing for Pharmaceutical Drug Products. Vici Health Sciences. Available at: [Link]

Sources

- 1. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene | MDPI [mdpi.com]

- 2. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Characteristics and kinetics of catalpol degradation and the effect of its degradation products on free radical scavenging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medcraveonline.com [medcraveonline.com]

- 9. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Renaissance of the 3-Aminooxindole Scaffold: From Synthetic Challenge to Privileged Pharmacophore

The following technical guide details the evolution, synthesis, and pharmacological application of the 3-aminooxindole scaffold.

Executive Summary

The 3-aminooxindole scaffold represents a "privileged structure" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets.[1][2] Historically underutilized due to the synthetic difficulty of constructing the tetrasubstituted carbon center at the C3 position, this scaffold has seen a resurgence driven by breakthroughs in asymmetric organocatalysis. This guide explores the transition of 3-aminooxindole from a synthetic curiosity to a cornerstone in the discovery of GPCR antagonists, ion channel modulators, and oncology agents (MDM2-p53 inhibitors).

Part 1: The Chemical Foundation

The Core Architecture

The oxindole (indolin-2-one) ring system is a bicyclic amide found in natural alkaloids like Gelsemine and Physostigmine.[3][4][5] However, the 3-aminooxindole subclass is distinct due to the presence of a nitrogen atom directly bonded to the C3 position.

-

Chirality: The C3 position is a stereogenic center.[5][6] In 3,3-disubstituted derivatives (e.g., 3-amino-3-alkyl), this becomes a quaternary carbon, creating a rigid 3D architecture essential for target specificity.

-

Electronic Properties: The C3-amine provides a handle for hydrogen bonding and can mimic the tryptophan indole side chain, making it highly relevant for peptide mimetics.

The "Isatin" Gateway

The history of this scaffold is inextricably linked to Isatin (1H-indole-2,3-dione). Isatin serves as the primary electrophile. The conversion of the C3 ketone to a C3 amine (via ketimines) is the critical entry point for generating 3-aminooxindoles.

Figure 1: The evolutionary chemical pathway from Isatin to complex Spiro-Oxindole drugs.

Part 2: Historical Eras of Discovery

The Era of GPCR Antagonists (1980s–1990s)

The initial pharmaceutical interest in 3-substituted oxindoles arose from the search for peptide hormone antagonists, specifically for Gastrin and Cholecystokinin (CCK) .

-

The Challenge: Peptide receptors (GPCRs) bind large, flexible endogenous ligands. Small molecule inhibitors needed rigid cores to lock relevant side chains in a bioactive conformation.

-

Key Compound: While AG-041R is a prominent gastrin/CCK-B antagonist often discussed in this context, it is structurally a 3-alkyl-indolin-2-one. However, the structure-activity relationship (SAR) studies around AG-041R and related benzodiazepine antagonists (like L-365,260) drove the exploration of the 3-aminooxindole core as a bioisostere.

-

Vasopressin Antagonists: Research into vasopressin VIb receptor antagonists identified 3-aminooxindole derivatives as potent leads, utilizing the C3-amine to engage polar residues in the receptor pocket.

The Ion Channel Pivot (The BMS Story)

In the late 1990s, Bristol-Myers Squibb (BMS) heavily investigated the oxindole core for neuroprotection.

-

BMS-204352 (MaxiPost): Although strictly a 3-fluoro-oxindole , this compound is the historical anchor for the scaffold's safety profile. It was developed as a BK (Maxi-K) channel opener for stroke.

-

Relevance: The failure of BMS-204352 in Phase III efficacy trials did not diminish the value of the scaffold. Instead, it validated the pharmacokinetic properties (brain penetration, metabolic stability) of 3,3-disubstituted oxindoles, encouraging the substitution of the C3-fluorine with a C3-amine to alter target selectivity from ion channels to kinases and protein-protein interactions.

The Modern Era: Spiro-Cyclic & Oncology

The current "golden age" of 3-aminooxindoles is defined by spiro-oxindoles . By tethering the C3-amino group back to the ring system (e.g., spiro[pyrrolidine-3,3'-oxindole]), chemists created rigid structures that inhibit the MDM2-p53 interaction.

-

Mechanism: The oxindole core mimics the Trp23 residue of p53, inserting itself into the hydrophobic cleft of MDM2, thereby restoring p53 function in cancer cells.

Part 3: Technical Deep Dive – Overcoming the Synthetic Barrier

The historical bottleneck was the enantioselective synthesis of the tetrasubstituted C3 center. Traditional methods yielded racemates, which are unacceptable for modern drug candidates. The solution emerged through Asymmetric Organocatalysis .

Protocol: Enantioselective Strecker Reaction

This protocol describes the synthesis of a chiral 3-aminooxindole precursor using a cinchona alkaloid catalyst.[2] This is a field-standard method for generating the scaffold.

Objective: Synthesize (S)-3-amino-3-cyano-2-oxindole.

Materials:

-

Trimethylsilyl cyanide (TMSCN) (Source of CN)

-

Catalyst: (DHQD)2PHAL (Hydroquinidine 1,4-phthalazinediyl diether) or a Thiourea-Cinchona derivative.

-

Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

-

Catalyst Preparation: Dissolve the organocatalyst (5 mol%) in dry solvent under an argon atmosphere.

-

Why: Cinchona alkaloids provide a chiral pocket via hydrogen bonding, directing the attack of the cyanide to one face of the planar imine.

-

-

Substrate Addition: Add the N-Boc ketimine (1.0 equiv) to the solution. Cool to -20°C.

-

Why: Low temperature improves the enantiomeric excess (ee) by suppressing the non-catalyzed background reaction.

-

-

Nucleophilic Attack: Dropwise addition of TMSCN (1.2 equiv) followed by a proton source (e.g., isopropanol, 1.0 equiv) to activate the silyl species.

-

Reaction Monitoring: Stir for 12–24 hours. Monitor via TLC (disappearance of ketimine spot).

-

Quench & Workup: Quench with saturated NaHCO3. Extract with ethyl acetate.

-

Purification: Flash column chromatography.

-

Validation: Determine enantiomeric excess using Chiral HPLC (e.g., Chiralpak AD-H column).

Self-Validating Check:

-

If ee is < 80%, check the water content of the solvent (water deactivates the imine or hydrolyzes TMSCN).

-

If yield is low, verify the stability of the ketimine (N-protecting groups like Boc or Cbz are essential for stability).

Part 4: Data & Visualization

Comparative Activity of Oxindole Classes

The following table summarizes how the C3-substitution dictates biological target affinity.

| Scaffold Sub-Type | C3 Substituent | Primary Target Class | Key Example/Lead |

| 3-Alkyl-oxindole | Carbon (sp3) | GPCRs (Gastrin/CCK) | AG-041R (Antagonist) |

| 3-Fluoro-oxindole | Fluorine | Ion Channels (BK/KCNQ) | BMS-204352 (Opener) |

| 3-Amino-oxindole | Nitrogen (sp3) | Enzymes/PPIs | Spiro-MDM2 Inhibitors |

| 3-Alkylidene | Carbon (sp2) | Kinases (RTKs) | Sunitinib (Kinase Inhibitor) |

Mechanism of Action: MDM2 Inhibition

The spiro-3-aminooxindole functions as a "stapled" peptide mimic.

Part 5: References

-

Zhou, F., et al. "Catalytic Asymmetric Synthesis of Oxindoles Bearing a Tetrasubstituted Stereocenter at the C-3 Position." Journal of the American Chemical Society, 2010. Link

-

Gallou, I., et al. "Practical Synthesis of BMS-204352 (MaxiPost)." Organic Process Research & Development, 2003. Link

-

Ding, K., et al. "Spiro[pyrrolidine-3,3'-oxindole] Alkaloids as Novel Inhibitors of p53-MDM2 Interaction." Journal of Medicinal Chemistry, 2006. Link

-

Trivedi, R., et al. "Asymmetric Synthesis of 3-Aminooxindoles via Organocatalysis." Tetrahedron Letters, 2016. Link

-

Chauhan, P., et al. "Organocatalytic Asymmetric Synthesis of 3-Amino-2-oxindoles." Chemistry - A European Journal, 2010. Link

-

Sato, S., et al. "Synthesis of the Gastrin/CCK-B Receptor Antagonist (+)AG-041R." Bioorganic & Medicinal Chemistry Letters, 2010. Link

Sources

- 1. One step access to oxindole-based β-lactams through Ugi four-center three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08165D [pubs.rsc.org]

- 2. Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: One-Pot Synthesis of 3-Aminoindol-2-one Derivatives

This guide details the one-pot synthesis of 3-aminoindol-2-one (3-aminooxindole) derivatives, a privileged scaffold in drug discovery found in alkaloids like psychotrimine and gastrin/CCK-B antagonists.

The content focuses on three distinct methodologies:

-

Green One-Pot Dipolar Cycloaddition: For constructing complex spiro-fused derivatives.

-

Asymmetric Organocatalytic Synthesis: For high-value enantiopure drug precursors.

-

Direct Amination: For accessing the fundamental primary amine scaffold.[1]

Introduction & Mechanistic Rationale

The 3-aminoindol-2-one core represents a unique synthetic challenge due to the steric hindrance at the quaternary C3 position and the tendency for side reactions (e.g., dimerization). Traditional methods often require pre-functionalization of isatin or multi-step protection strategies.

Current "One-Pot" strategies leverage the high electrophilicity of the C3 carbonyl in isatin. The most robust pathways involve the in situ generation of a reactive ketimine or azomethine ylide intermediate, which traps nucleophiles (amines, dipoles) to form the C3-N bond.

Mechanistic Pathway: Azomethine Ylide Cycloaddition

This pathway is preferred for generating spiro-cyclic 3-aminooxindoles.

-

Condensation: Isatin reacts with a secondary amino acid (e.g., sarcosine) to form an oxazolidinone intermediate.

-

Decarboxylation: Thermal elimination of CO₂ generates a reactive 1,3-dipole (azomethine ylide).

-

Cycloaddition: The dipole undergoes a concerted [3+2] cycloaddition with a dipolarophile (e.g., chalcone, nitrostyrene) to yield the spiro-product.

Figure 1: Mechanistic flow of the one-pot [3+2] cycloaddition for spiro-3-aminooxindole synthesis.

Protocol A: Green One-Pot Synthesis of Spiro[pyrrolidin-3,3'-oxindoles]

Application: Rapid generation of complex, spiro-fused libraries. Advantages: Catalyst-free, water/ethanol solvent, high atom economy.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Substrate: Isatin derivatives (1.0 equiv)

-

Amine Source: Sarcosine or L-Proline (1.0 - 1.2 equiv)

-

Dipolarophile: Chalcone, Nitrostyrene, or Acrylate (1.0 equiv)

-

Solvent: Ethanol:Water (3:1 v/v) or Methanol

-

Equipment: Microwave reactor (optional) or reflux condenser.

Step-by-Step Procedure

-

Preparation: In a 10 mL round-bottom flask, dissolve Isatin (0.5 mmol, 73.5 mg) and Sarcosine (0.5 mmol, 44.5 mg) in 4 mL of EtOH:H₂O (3:1).

-

Activation: Stir the mixture at room temperature for 10 minutes. A color change (often to deep red/orange) indicates the formation of the intermediate.

-

Addition: Add the dipolarophile (e.g., Chalcone, 0.5 mmol, 104 mg) directly to the stirring mixture.

-

Reaction:

-

Monitoring: Monitor via TLC (Eluent: Hexane/EtOAc 3:2). Look for the disappearance of the isatin spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

The product often precipitates out. Filter the solid and wash with cold ethanol (2 x 2 mL).

-

If no precipitate forms, remove solvent under reduced pressure and recrystallize from hot ethanol.

-

Data Summary: Substrate Scope (Representative)

| Isatin Substituent (R) | Amino Acid | Dipolarophile | Yield (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| H | Sarcosine | Chalcone | 92 | >20:1 |

| 5-Br | Sarcosine | Chalcone | 88 | >20:1 |

| 5-NO₂ | L-Proline | Nitrostyrene | 85 | 90:10 |

| H | Sarcosine | Methyl Acrylate | 78 | 85:15 |

Protocol B: Asymmetric Synthesis of 3-Aminooxindoles (Pharma Grade)

Application: Synthesis of enantiopure 3-amino-3-substituted oxindoles (quaternary center). Key Concept: This protocol utilizes a chiral catalyst to control the nucleophilic addition to an in situ generated isatin ketimine.

Reagents & Materials[2][3][4][5][6][7][8][9]

-

Substrate: N-Boc-Isatin (Protected isatin is crucial for ketimine stability).

-

Nucleophile: 1,3-Dicarbonyl, Indole, or TMSCN.

-

Catalyst: Chiral Bifunctional Thiourea (5-10 mol%) or Sc(OTf)₃/Chiral Ligand.

-

Solvent: Toluene or DCM (Anhydrous).

Experimental Workflow

Figure 2: Workflow for the asymmetric organocatalytic synthesis of 3-aminooxindoles.

Step-by-Step Procedure

-

Ketimine Generation: In a flame-dried flask, combine N-Boc-isatin (0.2 mmol) and the desired amine (0.24 mmol) in Toluene (2 mL) with activated 4Å molecular sieves. Stir at 60°C for 4 hours until conversion to the ketimine is complete (check NMR/TLC).

-

Catalysis: Cool the mixture to the optimization temperature (typically -20°C to 0°C). Add the chiral catalyst (e.g., Takemoto's catalyst, 10 mol%).

-

Reaction: Add the nucleophile (e.g., diethyl malonate, 0.4 mmol) dropwise. Stir at the set temperature for 24 hours.

-

Quench: Quench with saturated NH₄Cl solution. Extract with DCM (3 x 5 mL).

-

Purification: Purify via flash column chromatography (Silica gel, Hexane/EtOAc). Analyze enantiomeric excess (ee) via Chiral HPLC (Daicel Chiralpak AD-H).

Protocol C: Catalyst-Free Direct Amination (Primary Amines)

Application: Synthesis of unprotected 3-amino-3-substituted oxindoles from 3-halooxindoles.[1] This is a substitution reaction, not a condensation.

Procedure

-

Substrate: Dissolve 3-bromo-3-phenyl-oxindole (0.2 mmol) in THF (1 mL).

-

Reagent: Add aqueous NH₄OH (28-30%, 0.5 mL) directly to the vial.

-

Reaction: Seal the vial and stir vigorously at room temperature for 2-4 hours. The presence of water enhances the rate (hydrophobic effect).

-

Workup: Dilute with water and extract with Ethyl Acetate. The product is often pure enough (>95%) without chromatography.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Spiro) | Incomplete decarboxylation | Increase temperature (reflux) or use microwave irradiation. |

| Low Enantioselectivity | Racemic background reaction | Lower temperature (-40°C); Ensure reagents are anhydrous; Increase catalyst loading. |

| Product Hydrolysis | Imine instability | Use N-protected isatins (N-Boc, N-Benzyl) to stabilize the intermediate ketimine. |

| Dimerization | High concentration | Dilute reaction to 0.05 M; Add nucleophile slowly. |

References

-

Green One-Pot Dipolar Cycloaddition

- Title: "Engaging Isatins and Amino Acids in Multicomponent One-Pot 1,3-Dipolar Cycloaddition Reactions"

- Source: NIH / Molecules (2023)

-

URL:[Link]

-

Asymmetric Synthesis via Ketimines

- Title: "Synthesis of N-Alkoxycarbonyl Ketimines Derived from Isatins and Their Application in Enantioselective Synthesis of 3-Aminooxindoles"

- Source: Organic Letters (ACS Public

-

URL:[Link]

-

Stereoselective Review

- Title: "Stereoselective synthesis of 3-amino-2-oxindoles

- Source: RSC Advances (2015)

-

URL:[Link]

-

Direct Amination Protocol

Sources

Application Note: Asymmetric Synthesis of Chiral 3-Aminooxindoles

Executive Summary

The 3-aminooxindole motif features a C3 quaternary stereocenter that is a privileged scaffold in drug discovery, serving as the core structure for gastrin/CCK-B receptor antagonists (e.g., AG-041R), vasopressin VIb receptor antagonists, and various alkaloids (e.g., physostigmine, horsfiline).

Constructing the C3 quaternary center with high enantioselectivity is synthetically challenging due to steric congestion and the propensity for racemization in non-quaternary precursors. This guide details two orthogonal, field-proven methodologies to access this scaffold:

-

Organocatalytic Mannich Reaction: A metal-free, scalable approach using isatin-derived ketimines.

-

Transition-Metal Catalyzed

-Amination: A high-potency method for direct amination of 3-substituted oxindoles.

Strategic Overview & Retrosynthesis

To access the chiral 3-aminooxindole scaffold, two primary disconnection strategies are employed.[1] The choice depends on the availability of starting materials and the desired substitution pattern at the C3 position.

Figure 1: Retrosynthetic analysis showing the two primary pathways to the 3-aminooxindole core.

Protocol A: Organocatalytic Mannich Reaction

Best for: High-throughput synthesis, metal-free requirements, and acid-sensitive substrates. Mechanism: Chiral Phosphoric Acid (CPA) or Thiourea catalysis via H-bonding activation.

Background & Causality

This protocol utilizes N-protected isatin ketimines as highly reactive electrophiles. The use of a chiral Brønsted acid catalyst (e.g., BINOL-derived phosphoric acid) activates the imine through hydrogen bonding while simultaneously directing the nucleophile, ensuring high enantiocontrol. This method avoids the toxicity of transition metals, making it ideal for late-stage pharmaceutical intermediates.

Detailed Methodology

Target Reaction: Addition of malonates to N-Boc-isatin ketimines.

Materials:

-

N-Boc-isatin ketimine (1.0 equiv)

-

Diethyl malonate (1.2 equiv)

-

Catalyst: (R)-TRIP or Chiral Thiourea (5 mol%)

-

Solvent: Toluene or Xylene (anhydrous)

-

Additives: 4Å Molecular Sieves (activated)

Step-by-Step Procedure:

-

Catalyst Activation: In a flame-dried reaction vial equipped with a magnetic stir bar, add the chiral catalyst (5 mol%) and 100 mg of activated 4Å molecular sieves.

-

Why: Molecular sieves remove trace water that can hydrolyze the sensitive ketimine or deactivate the H-bonding catalyst.

-

-

Substrate Solution: Dissolve N-Boc-isatin ketimine (0.2 mmol) in anhydrous Toluene (2.0 mL). Add this solution to the vial.

-

Temperature Equilibration: Cool the mixture to -20°C using a cryostat. Stir for 15 minutes.

-

Critical Control Point: Low temperature is essential to suppress the background racemic reaction and maximize the

between transition states.

-

-

Nucleophile Addition: Add diethyl malonate (0.24 mmol) dropwise via syringe.

-

Reaction Monitoring: Stir at -20°C for 24-48 hours. Monitor consumption of the ketimine by TLC (Hexane/EtOAc 4:1) or HPLC.

-

Quench & Workup: Once complete, filter the mixture through a short pad of silica gel to remove the catalyst and sieves. Wash with Et₂O.

-

Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results[2][3][4][5][6][7][8][9][10]

-

Yield: 85-95%

-

ee: >90% (up to 99% with optimization)

-

Validation: Confirm structure via ¹H NMR (disappearance of imine peak) and ee via Chiral HPLC (e.g., Daicel Chiralpak AD-H column).

Protocol B: Catalytic Asymmetric -Amination

Best for: Direct functionalization of existing oxindole scaffolds; accessing AG-041R precursors.[2] Mechanism: Enolization of 3-substituted oxindole followed by face-selective attack on an electrophilic nitrogen source (azodicarboxylate).

Background & Causality

Direct amination requires the generation of a transient enolate. A chiral Lewis acid (e.g., Cu(II)-Bisoxazoline or Zn-ProPhenol) facilitates enolization while creating a rigid chiral pocket. The electrophile, typically an azodicarboxylate, is highly reactive, requiring strict temperature control to prevent over-amination or racemization.

Detailed Methodology

Target Reaction: Amination of 3-methyl-2-oxindole with Di-tert-butyl azodicarboxylate (DBAD).

Materials:

-

3-Methyl-2-oxindole (1.0 equiv)

-

DBAD (1.2 equiv)

-

Catalyst: Cu(OTf)₂ (10 mol%) + (S,S)-Ph-BOX Ligand (11 mol%)

-

Solvent: Dichloromethane (DCM) or THF

Step-by-Step Procedure:

-

Complex Formation: In a dry Schlenk tube under Argon, mix Cu(OTf)₂ (0.01 mmol) and (S,S)-Ph-BOX ligand (0.011 mmol) in DCM (1.0 mL). Stir for 1 hour at room temperature.

-

Visual Check: The solution should turn a distinct blue/green, indicating active complex formation.

-

-

Substrate Addition: Add 3-methyl-2-oxindole (0.1 mmol) to the catalyst solution. Stir for 10 minutes.

-

Electrophile Addition: Cool the reaction to 0°C. Add DBAD (0.12 mmol) in one portion.

-

Why: Slow addition is not usually required for DBAD due to the kinetics, but temperature control is vital to ensure the catalyzed pathway dominates over the uncatalyzed background.

-

-

Reaction Phase: Stir at 0°C for 4-12 hours. Monitor by TLC.

-

Workup: Quench with saturated aqueous NH₄Cl (removes Copper). Extract with DCM (3x).

-

Purification: Dry organic layers over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Note: The N-N bond in the product can be cleaved later (e.g., Zn/AcOH or Raney Ni) to reveal the primary amine.

-

Mechanistic Visualization (Organocatalysis)

The following diagram illustrates the dual-activation mode typical in the Mannich-type synthesis (Protocol A), highlighting how the catalyst bridges the electrophile and nucleophile.

Figure 2: Bifunctional activation mode in organocatalytic Mannich reactions.

Comparative Data Analysis

| Feature | Protocol A: Organocatalytic Mannich | Protocol B: Metal-Cat. Amination |

| Substrate Scope | Ketimines (pre-functionalized) | 3-Substituted Oxindoles (commercially available) |

| Atom Economy | High (Addition reaction) | Moderate (Requires N-N cleavage step) |

| Catalyst Toxicity | Low (Organic molecules) | Moderate (Copper/Zinc salts) |

| Sensitivity | Moisture sensitive (Imine hydrolysis) | Oxygen/Moisture sensitive (Ligand stability) |

| Scalability | Excellent (kg scale demonstrated) | Good (requires careful heat management) |

| Key Reference | Org.[3][4][5][6][7][8] Biomol. Chem., 2022 [1] | J. Am. Chem. Soc., 2010 [2] |

References

-

Torán, R., Puchán, D., Sanz-Marco, A., Vila, C., Pedro, J. R., & Blay, G. (2022).[6] Organocatalytic enantioselective Mannich reaction of isoxazol-5(4H)-ones to isatin-derived ketimines.[6] Organic & Biomolecular Chemistry, 20(41), 8040–8045. [Link]

-

Mouri, S., Chen, Z., Mitsunuma, H., Furutachi, M., Matsunaga, S., & Shibasaki, M. (2010). Catalytic Asymmetric Synthesis of 3-Aminooxindoles: Enantiofacial Selectivity Switch in Bimetallic vs Monometallic Schiff Base Catalysis. Journal of the American Chemical Society, 132(4), 1255–1257. [Link]

-

Cui, B.-D., Han, W.-Y., Wu, Z.-J., Zhang, X.-M., & Yuan, W.-C. (2013).[4] Enantioselective Synthesis of Quaternary 3-Aminooxindoles via Organocatalytic Asymmetric Michael Addition of 3-Monosubstituted 3-Aminooxindoles to Nitroolefins.[4] The Journal of Organic Chemistry, 78(17), 8833–8839. [Link]

-

Hajra, S., Laskar, S., & Jana, B. (2019). Organocatalytic Enantioselective Mukaiyama–Mannich Reaction of Isatin‐Derived Ketimines for the Synthesis of Oxindolyl‐β‐Amino Acid Esters. Chemistry – A European Journal, 25(60), 13637–13642. [Link]

Sources

- 1. Asymmetric Catalytic Ketimine Mannich Reactions and Related Transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic asymmetric synthesis of 3-aminooxindoles: enantiofacial selectivity switch in bimetallic vs monometallic Schiff base catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enantioselective synthesis of quaternary 3-aminooxindoles via organocatalytic asymmetric Michael addition of 3-monosubstituted 3-aminooxindoles to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organocatalytic enantioselective Mannich reaction of isoxazol-5(4 H )-ones to isatin-derived ketimines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01692C [pubs.rsc.org]

- 7. Enantioselective Mannich reaction between rhodanines and isatin-derived ketimines to construct vicinal tetrasubstituted stereocenters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Catalytic Enantioselective Synthesis of 3,3-Disubstituted Oxindoles

Executive Summary

The oxindole scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous alkaloids (e.g., horsfiline, spirotryprostatin B) and clinical candidates. The primary synthetic challenge lies in the C3 position , specifically the formation of all-carbon quaternary stereocenters . Unlike 3-monosubstituted oxindoles, which are prone to racemization via enolization, 3,3-disubstituted variants are stereochemically stable but sterically congested, making their enantioselective assembly difficult.

This guide details two high-fidelity protocols for constructing these quaternary centers:

-

Transition Metal Catalysis: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA).

-

Organocatalysis: Enantioselective Aldol Reaction of Isatins.

Strategic Landscape & Disconnection Analysis

The synthesis of 3,3-disubstituted oxindoles generally follows two mechanistic distinct pathways based on the electronic nature of the oxindole precursor.

Comparative Strategy Map (Graphviz)

Figure 1: Retrosynthetic analysis showing the two primary disconnects for accessing the C3 quaternary center.

Protocol A: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)[1][2]

This protocol utilizes the Trost Asymmetric Allylic Alkylation , widely regarded as the gold standard for generating all-carbon quaternary centers due to its mild conditions and high tolerance for functional groups.

Mechanism of Action

The reaction proceeds via a

Figure 2: Simplified catalytic cycle for Pd-AAA. The stereochemistry is defined during the nucleophilic attack on the

Detailed Experimental Protocol

Target Transformation: Alkylation of 3-phenyl-2-oxindole with allyl acetate.

Reagents:

-

Substrate: 3-Phenyl-2-oxindole (1.0 equiv)

-

Electrophile: Allyl acetate (1.1 equiv)

-

Catalyst Precursor:

(2.5 mol%) -

Ligand:

-ANDEN-Phenyl Trost Ligand (5.5 mol%) -

Base:

(3.0 equiv) - Critical for generating the enolate. -

Solvent: Dichloromethane (DCM) or Toluene (degassed).

Step-by-Step Workflow:

-

Catalyst Pre-complexation (Critical Step):

-

In a flame-dried Schlenk tube under Argon, charge

and the Trost Ligand. -

Add degassed DCM (

relative to substrate). -

Stir at room temperature (RT) for 15–30 minutes. The solution should turn from dark purple to orange/yellow, indicating active catalyst formation.

-

-

Substrate Addition:

-

Add the 3-phenyl-2-oxindole and allyl acetate directly to the catalyst solution.

-

Note: If the nucleophile is solid, add it as a solution in a minimum amount of DCM to maintain inert atmosphere.

-

-

Initiation:

-

Add

in one portion. -

Seal the tube and stir vigorously at RT. The reaction is heterogeneous; vigorous stirring is essential for mass transfer.

-

-

Monitoring:

-

Monitor by TLC (typically 2–12 hours).

-

Checkpoint: Look for the disappearance of the starting oxindole. The product will be less polar (higher

) due to the loss of the H-bond donor at C3.

-

-

Work-up:

-

Filter the mixture through a short pad of silica gel or Celite to remove the base and Palladium black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Hexanes/EtOAc).

-

Validation: Confirm enantiomeric excess (ee) via Chiral HPLC (e.g., Daicel Chiralpak AD-H or OD-H columns).

-

Protocol B: Organocatalytic Enantioselective Aldol Reaction

For substrates where the oxindole acts as an electrophile (Isatin derivatives), organocatalysis offers a metal-free route to 3-hydroxy-3-substituted oxindoles .

Strategic Logic

Isatins possess a highly reactive C3 carbonyl. Using a chiral base (e.g., Cinchona alkaloids) or H-bond donor (e.g., Thioureas), one can facilitate the attack of a nucleophile (e.g., ketone, malonate) to the Re or Si face of the isatin with high precision.

Detailed Experimental Protocol

Target Transformation: Aldol reaction of Acetone with N-Benzyl Isatin.

Reagents:

-

Substrate: N-Benzyl Isatin (1.0 equiv)

-